Solypertine tartrate
Description
Solypertine tartrate is an antiadrenergic drug known for its ability to selectively block the conditioned avoidance response in rats. It has been observed to potentiate hexobarbitone sleeping time, cause hypothermia, and provide protection from amphetamine toxicity in aggregated mice .
Properties
CAS No. |
5591-43-5 |
|---|---|
Molecular Formula |
C26H31N3O9 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C22H25N3O3.C4H6O6/c1-26-20-5-3-2-4-19(20)25-10-8-24(9-11-25)7-6-16-14-23-18-13-22-21(12-17(16)18)27-15-28-22;5-1(3(7)8)2(6)4(9)10/h2-5,12-14,23H,6-11,15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
FDYHSJCNTRLQCR-LREBCSMRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC3=CNC4=CC5=C(C=C43)OCO5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC3=CNC4=CC5=C(C=C43)OCO5.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Solypertine tartrate are not widely documented in public literature. the preparation of similar compounds often involves multi-step organic synthesis, including the formation of the core structure followed by the introduction of functional groups. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Solypertine tartrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Solypertine tartrate has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: It is used to study the effects of antiadrenergic drugs on biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in conditions related to the nervous system.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Solypertine tartrate involves its interaction with adrenergic receptors. By blocking these receptors, it inhibits the effects of adrenaline and noradrenaline, leading to a decrease in sympathetic nervous system activity. This results in effects such as reduced heart rate and blood pressure, as well as sedation and hypothermia.
Comparison with Similar Compounds
Solypertine tartrate can be compared with other antiadrenergic drugs such as:
Tolterodine tartrate: Used to treat overactive bladder by blocking muscarinic receptors.
Metoprolol tartrate: A beta-blocker used to treat high blood pressure and heart-related conditions.
This compound is unique in its specific antiadrenergic effects and its ability to block the conditioned avoidance response in animal models .
Q & A
Q. What analytical methods are validated for quantifying Solypertine tartrate in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection is widely used, optimized via Quality by Design (QbD) principles. Key parameters include mobile phase composition (e.g., acetonitrile-phosphate buffer), flow rate (1.0–1.5 mL/min), and column temperature (25–40°C). Validation follows ICH guidelines for linearity (R² > 0.995), precision (%RSD < 2), and accuracy (recovery 98–102%) .
Q. How can researchers ensure the purity of this compound during synthesis?
Use orthogonal techniques: RP-HPLC for potency, mass spectrometry (MS) for molecular identification, and nuclear magnetic resonance (NMR) for structural confirmation. Purity criteria should align with pharmacopeial standards, with impurities quantified via forced degradation studies (acid/base hydrolysis, oxidative stress) .
Q. What are the standard protocols for stability testing of this compound?
Accelerated stability studies under ICH Q1A(R2) conditions (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products using validated chromatographic methods and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How can Box–Behnken design optimize the analytical method for this compound?
A three-factor, three-level Box–Behnken design evaluates critical variables (e.g., mobile phase pH, column temperature, injection volume). Response surface methodology identifies optimal conditions, validated via ANOVA (p < 0.05 for model significance) and lack-of-fit tests. Software tools like Design Expert® facilitate multi-objective optimization .
Q. What experimental designs resolve contradictions in this compound’s pharmacokinetic data across studies?
Conduct meta-analyses with standardized protocols (dose, species, sampling intervals). Use mixed-effects models to account for inter-study variability. Correlation analyses (e.g., Pearson’s r) assess relationships between bioavailability and variables like particle size or excipient composition .
Q. How to develop a controlled-release formulation of this compound using solvent casting?
Optimize polymer-drug ratios (e.g., polyvinyl alcohol/HPMC) via factorial design. Centrifuge drug-polymer solutions into epoxy resin molds (4500 rpm, 7 min), followed by vacuum drying. Characterize drug release in vitro using USP Apparatus II (pH 6.8 buffer, 37°C) and fit data to Higuchi/Korsmeyer-Peppas models .
Q. What strategies validate this compound’s receptor-binding mechanisms in preclinical models?
Radioligand binding assays (e.g., with ³H-labeled analogs) quantify affinity (Kd) and density (Bmax) of target receptors. Pair with functional assays (e.g., cAMP modulation) and computational docking studies (AutoDock Vina®) to correlate binding data with pharmacological effects .
Methodological Guidance for Data Integrity
Q. How to ensure reproducibility in this compound studies?
- Data Documentation : Maintain raw chromatograms, spectral scans, and statistical outputs in FAIR-aligned repositories.
- Protocol Pre-registration : Share detailed methods on platforms like Protocols.io to minimize selective reporting .
- Blinding : Use double-blind designs in animal studies to reduce bias in behavioral endpoints .
Q. What statistical tools analyze dose-response relationships for this compound?
Two-way ANOVA with Bonferroni post hoc tests compares treatment groups. For non-linear relationships, use sigmoidal curve fitting (GraphPad Prism®) to calculate EC50/IC50 values. Report 95% confidence intervals and effect sizes (Cohen’s d) .
Cross-Disciplinary Applications
Q. How to integrate computational modeling with experimental data for this compound?
Molecular dynamics simulations (GROMACS®) predict solubility and membrane permeability. Validate predictions with in vitro Caco-2 cell permeability assays. Use partial least squares (PLS) regression to correlate computational descriptors (logP, polar surface area) with experimental bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
